1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride
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Overview
Description
1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, tetrafluoro, morpholinyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide: Shares similar structural features and is used in similar applications.
4-Methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol:
Uniqueness
1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-methoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F4NO4.ClH/c1-13(28)14-5-6-16(17(12-14)29-2)31-22-20(25)18(23)15(19(24)21(22)26)4-3-7-27-8-10-30-11-9-27;/h3-6,12H,7-11H2,1-2H3;1H/b4-3+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTLYNSADAQYGL-BJILWQEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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